

# Technical Guide: DL-Alanine-3-13C

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: *DL-Alanine-3-13C*

CAS No.: *131157-42-1*

Cat. No.: *B140451*

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## Core Identity & Physicochemical Profile[1]

**DL-Alanine-3-13C** is a stable isotope-labeled racemic mixture of alanine, where the carbon atom at the methyl position (C3) is enriched with Carbon-13 (

C). Unlike the biologically exclusive L-isomer, the DL-form contains equimolar amounts of L- and D-alanine. This specific isotopic isotopomer is a critical tool in nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS) internal standardization, and solid-state characterization of polymers.

## Chemical Specifications

Feature	Specification
Chemical Formula	CH CH(NH )COOH
Molecular Weight	90.09 g/mol (approx. +1 Da shift vs natural abundance)
CAS Number	53795-94-1 (Generic labeled), 65163-25-9 (L-isomer specific ref often used for comparison)
Isotopic Enrichment	Typically $\geq 99$ atom % C at position 3
Appearance	White crystalline powder
Solubility	Highly soluble in water; sparingly soluble in ethanol
pKa Values	2.34 (COOH), 9.69 (NH )

## Synthesis & Production Logic

The production of **DL-Alanine-3-13C** typically follows a Strecker Synthesis pathway, chosen for its efficiency in generating racemic mixtures from labeled aldehyde precursors.

## Mechanistic Pathway

The synthesis begins with Acetaldehyde-2-13C (

CH

CHO). The

C label on the methyl group of the aldehyde is preserved throughout the reaction, becoming the C3 position of the final amino acid.

- Imine Formation:

CH

CHO reacts with ammonium chloride (NH  
Cl) to form an imine intermediate.

- Nucleophilic Attack: Cyanide (from NaCN or KCN) attacks the imine carbon, forming -aminonitrile.
- Hydrolysis: Acid hydrolysis converts the nitrile group (-CN) into a carboxylic acid (-COOH), yielding **DL-Alanine-3-13C**.

## Synthesis Workflow Diagram

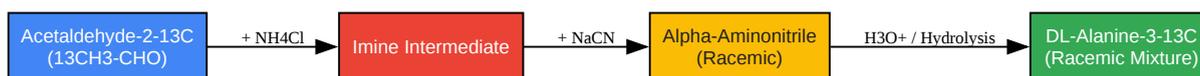


Figure 1: Strecker Synthesis of DL-Alanine-3-13C

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Figure 1: The C3 label originates from the methyl group of the acetaldehyde precursor.

## Applications in Spectroscopy & Metabolism[4][5][6] [7][8][9]

### NMR Spectroscopy: The Methyl Advantage

In liquid-state NMR, the 3-13C label (methyl group) offers distinct advantages over 1-13C (carbonyl) or 2-13C (alpha-carbon) labels:

- Signal Intensity: The methyl carbon is attached to three protons (H), allowing for significant Nuclear Overhauser Effect (NOE) enhancement, resulting in higher sensitivity.
- Relaxation Dynamics: The rapid rotation of the methyl group provides favorable

and

relaxation times, allowing for faster pulse repetition rates in 1D

C experiments.

- Chemical Shift: The methyl resonance (~17 ppm) is in a spectral region often free from interference by carbonyls or aromatics.

## Metabolic Flux Analysis (MFA)

While L-Alanine is the biological substrate, **DL-Alanine-3-13C** is frequently used as an Internal Standard in mass spectrometry-based metabolomics.

- Rationale: The D-isomer is generally not metabolized by mammalian enzymes (like Alanine Transaminase, ALT) during the extraction/processing time, making the DL-mix a robust recovery standard.
- Tracing Fate: If used in systems capable of racemization (e.g., bacterial cell walls), the C3 label tracks into the pyruvate pool. Unlike C1-labeled substrates (where the label is lost as CO<sub>2</sub> via Pyruvate Dehydrogenase), the C3 label enters the TCA cycle as Acetyl-CoA (C2 position) and is retained in downstream metabolites like Glutamate and Citrate.

## Metabolic Fate Diagram

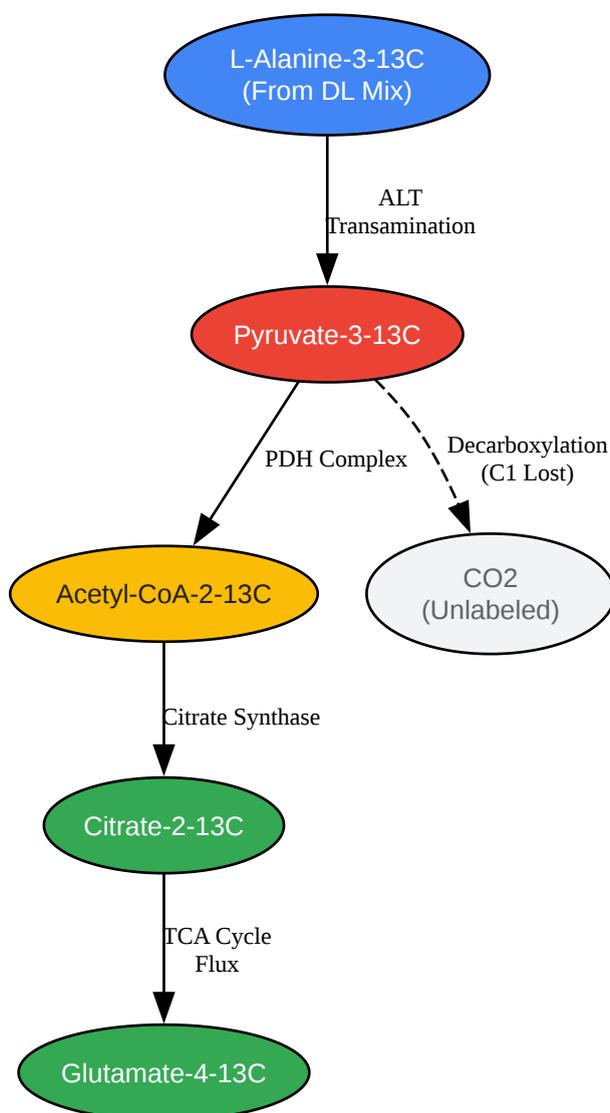


Figure 2: Metabolic Fate of the C3 Methyl Label vs C1 Carboxyl Label

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Figure 2: The C3 label is conserved into the TCA cycle, unlike C1 which is often lost as CO<sub>2</sub>.

## Experimental Protocols

### Protocol A: Preparation of Internal Standard for LC-MS/MS

Purpose: To quantify endogenous alanine in biological plasma samples using **DL-Alanine-3-13C** as a surrogate reference.

## Reagents:

- **DL-Alanine-3-13C** (Solid)[1]
- Methanol (LC-MS Grade)
- Formic Acid (0.1%)

## Step-by-Step:

- Stock Solution: Dissolve 10 mg of **DL-Alanine-3-13C** in 10 mL of water to create a 1 mg/mL (1000 ppm) stock. Store at -20°C.
- Working Solution: Dilute the stock 1:100 in Methanol to create a 10 µg/mL working internal standard (IS) solution.
- Sample Spiking: Add 10 µL of the IS working solution to 50 µL of plasma sample.
- Precipitation: Add 150 µL of ice-cold Methanol to precipitate proteins. Vortex for 30 seconds.
- Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Injection: Transfer supernatant to a vial. Inject 5 µL onto a C18 column.
- Detection: Monitor the transition m/z 91.0

45.0 (Endogenous) and m/z 92.0

46.0 (Label). Note: The +1 Da shift corresponds to the

C label.

## Protocol B: Solid-State NMR Sample Packing

Purpose: To analyze the crystalline dynamics of **DL-Alanine-3-13C**. DL-Alanine crystallizes in a different space group (

) compared to enantiopure L-Alanine (

), making it a vital reference for crystallography.

- Grinding: Finely grind 50 mg of **DL-Alanine-3-13C** using an agate mortar and pestle to ensure isotopic homogeneity and remove large crystallites that cause magnetic susceptibility broadening.
- Rotor Filling: Pack the powder into a 3.2 mm or 4 mm Zirconia MAS (Magic Angle Spinning) rotor.
- Compaction: Use a packing tool to compress the sample firmly. Loose packing leads to rotor imbalance at high spin speeds.
- Cap Sealing: Seal with a Vespel or Kel-F cap. Ensure the cap is flush with the rotor body.
- Spin Test: Slowly ramp the spin speed to 10 kHz to verify stability before acquiring the C CPMAS spectrum.

## References

- PubChem. (2025).[1][2] DL-Alanine Compound Summary. National Library of Medicine. Retrieved from [[Link](#)]
- National Institutes of Health (NIH). (2000). NMR spectroscopic study on the metabolic fate of [3-13C]alanine. PubMed.[3] Retrieved from [[Link](#)]

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## Sources

- 1. L -Alanine-3-13C 13C 99atom 65163-25-9 [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
- 2. DL-alanine | C3H7NO2 | CID 602 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 3. [escholarship.org](https://escholarship.org) [[escholarship.org](https://escholarship.org)]
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Address: 3281 E Guasti Rd

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